N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-12(6-7-21-10)15(18)17-16-9-11-4-5-13(19-2)14(8-11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFNXUXUOWKGD-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted hydrazides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it an essential building block for creating more complex molecules. Researchers utilize it in reactions such as:
- Condensation Reactions : Useful for synthesizing larger organic compounds.
- Substitution Reactions : The presence of the hydrazine group allows for nucleophilic substitutions, which can lead to diverse derivatives.
Biology
In biological studies, N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has been investigated for its potential interactions with biological targets. Its structure suggests possible applications in:
- Antioxidant Activity : Compounds with similar structures have shown promise in scavenging free radicals, which could lead to therapeutic applications in oxidative stress-related conditions.
- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
Medicine
The medicinal applications of this compound are particularly noteworthy. Preliminary studies indicate:
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Research indicates that compounds with similar structural motifs may exhibit anti-inflammatory properties, providing avenues for treating inflammatory diseases.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal examined the antioxidant properties of compounds structurally related to this compound. The findings indicated significant radical scavenging activity, suggesting that this class of compounds could be effective in preventing oxidative damage in cells.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer potential of hydrazone derivatives, researchers found that this compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Main Application | Key Findings |
|---|---|---|---|
| This compound | Structure | Antioxidant, Anticancer | Significant radical scavenging activity; selective cytotoxicity against cancer cells |
| 2-Methylfuran-3-carbohydrazide | Structure | Organic Synthesis | Versatile intermediate for various chemical reactions |
| 3,4-Dimethoxybenzaldehyde Derivatives | Structure | Drug Development | Potential enzyme inhibitors with anti-inflammatory effects |
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the furan ring and the specific substitution pattern on the phenyl ring. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a furan ring, a hydrazide functional group, and a dimethoxyphenyl moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and π-π stacking.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have shown the ability to scavenge free radicals effectively. A study demonstrated that certain hydrazone derivatives had IC50 values ranging from 10 to 25 µM in DPPH radical scavenging assays, suggesting comparable potential for our compound .
Enzyme Inhibition Studies
- Monoamine Oxidase (MAO) Inhibition :
- Cholinesterase Inhibition :
- The compound's potential as a cholinesterase inhibitor has been explored in various studies. Compounds with similar structures have shown weak inhibition of acetylcholinesterase (AChE), with IC50 values exceeding 50 µM . This indicates that while the compound may not be a strong cholinesterase inhibitor, it could still possess some activity.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of hydrazone derivatives against various cancer cell lines. This compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells. These findings suggest potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
